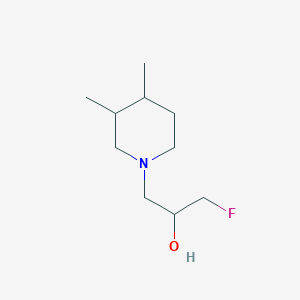

1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol

Description

Properties

Molecular Formula |

C10H20FNO |

|---|---|

Molecular Weight |

189.27 g/mol |

IUPAC Name |

1-(3,4-dimethylpiperidin-1-yl)-3-fluoropropan-2-ol |

InChI |

InChI=1S/C10H20FNO/c1-8-3-4-12(6-9(8)2)7-10(13)5-11/h8-10,13H,3-7H2,1-2H3 |

InChI Key |

RJJCZKVCNJIDKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1C)CC(CF)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Piperidine derivatives substituted with methyl groups at the 3 and 4 positions.

- Fluorinated propanol or related precursors.

- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and fluorinating agents.

Typical Synthetic Route

The synthetic approach can be summarized in the following steps:

Synthesis of 3,4-Dimethylpiperidine:

The piperidine ring with methyl substitutions at the 3 and 4 positions is prepared or procured as a starting material.Introduction of the Propanol Side Chain:

The 3-fluoropropan-2-ol moiety is introduced via nucleophilic substitution or reductive amination reactions involving fluorinated intermediates.Functional Group Transformations:

- Oxidation and reduction steps are employed to adjust the oxidation state of the propanol side chain.

- Fluorination is typically achieved through selective fluorinating agents or via substitution reactions where a leaving group is replaced by fluorine.

Purification:

The final compound is purified using chromatographic techniques such as silica gel chromatography, often employing ammonia/methanol mixtures in dichloromethane as eluents to achieve high purity.

Specific Reaction Conditions

- Reducing Agents: Lithium aluminum hydride (LiAlH4) is frequently used for reducing carboxylic acid derivatives or ketones to alcohols under reflux in tetrahydrofuran (THF).

- Oxidizing Agents: Potassium permanganate (KMnO4) can be used for selective oxidation steps.

- Fluorination: Fluorine introduction may occur via nucleophilic substitution on suitable precursors or by employing fluorinating reagents under controlled conditions.

Example Synthesis (Generalized)

| Step | Reagents and Conditions | Outcome | Yield |

|---|---|---|---|

| 1 | Starting from 3,4-dimethylpiperidine and fluorinated propanol precursor | Formation of intermediate with propanol side chain attached | High (dependent on step) |

| 2 | Reduction with LiAlH4 in THF under reflux | Conversion of intermediates to secondary alcohol | Up to 100% reported in analogous systems |

| 3 | Purification by silica gel chromatography using NH3/MeOH in CH2Cl2 | Isolation of pure this compound | High purity |

Analytical and Research Findings

- The methyl substitutions on the piperidine ring increase lipophilicity, which may affect the compound's reactivity and biological interactions.

- The fluorine atom on the propanol side chain enhances metabolic stability and can influence binding affinity to biological targets.

- The synthetic route allows for the efficient production of the compound with high purity, suitable for further biological and pharmaceutical research.

Comparative Notes

- Compared to the closely related compound 1-(3,3-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol, the 3,4-dimethyl substitution pattern may confer different steric and electronic properties, impacting synthesis and function.

- Synthetic methods developed for related piperidine derivatives (e.g., 3-(1-methylpiperidin-4-yl)propan-1-ol) provide valuable insights into reduction and purification strategies applicable here.

Summary Table of Preparation Parameters

| Parameter | Description | Notes |

|---|---|---|

| Starting Material | 3,4-Dimethylpiperidine | Commercially available or synthesized |

| Key Reagents | LiAlH4, KMnO4, fluorinating agents | Choice depends on step |

| Solvents | THF, dichloromethane, methanol | Used in reaction and purification |

| Reaction Conditions | Reflux, ambient to elevated temperature | Specific to each step |

| Purification | Silica gel chromatography | NH3/MeOH in CH2Cl2 eluent |

| Yield | High (up to quantitative in reduction steps) | Dependent on reaction optimization |

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles such as halides, amines, or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

Oxidation: Formation of ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol can be compared to related fluoropropanol derivatives with varying nitrogenous substituents. Below is a detailed analysis:

Structural and Physicochemical Comparisons

- Piperidine vs. Piperazine: The target compound’s 3,4-dimethylpiperidine group has a single nitrogen, conferring moderate basicity (pKa ~10–11).

- Fluorine Position: All fluoropropanol derivatives share a fluorine atom at the C3 position, which enhances electronegativity and metabolic stability.

- Steric Effects : The 3,4-dimethylpiperidine group in the target compound introduces greater steric hindrance compared to the planar triazole ring in 1-[4-(1-bromoethyl)-triazol-1-yl]-3-fluoropropan-2-ol, which may influence binding interactions in biological systems .

Crystallographic and Conformational Insights

- The trimethylphenyl derivative (C₁₇H₂₅NO) was characterized via X-ray crystallography, revealing a chair conformation for the piperidine ring and intramolecular hydrogen bonding between the hydroxyl and amine groups . While crystallographic data for the target compound is unavailable, its 3,4-dimethyl groups are expected to enforce a similar chair conformation, albeit with increased torsional strain due to steric clashes.

Biological Activity

1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol is a piperidine derivative with a molecular formula of CHFNO and a molecular weight of approximately 189.27 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of receptor modulation and enzyme interaction.

Chemical Structure and Properties

The structure of this compound features a six-membered piperidine ring substituted with two methyl groups at the 3 and 4 positions, along with a fluorinated propanol moiety. These structural characteristics are believed to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 189.27 g/mol |

| CAS Number | 1855530-09-4 |

| Chemical Structure | Chemical Structure |

Receptor Interaction

Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors. Preliminary studies suggest potential binding to muscarinic acetylcholine receptors (mAChRs) and dopamine receptors (DR), which could modulate their activity, leading to therapeutic effects in neurological disorders .

Pharmacological Studies

A study exploring the pharmacological profile of related compounds demonstrated biased agonism at G protein-coupled receptors (GPCRs), particularly showing selective activation of DR over DR and DR. This selectivity is crucial for developing treatments with fewer side effects associated with broader receptor activation .

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated through various models, including zebrafish and rodent models of epilepsy. These studies have shown that related compounds can upregulate neurosteroids and neurotransmitters while downregulating stress-related metabolites, suggesting a complex mechanism that may protect against oxidative stress and seizure activity .

Case Study 1: Epileptic Models

In a study involving pentylenetetrazole-induced seizures in zebrafish, compounds structurally related to this compound exhibited significant anti-seizure effects. The mechanism was linked to alterations in serotonin and progesterone levels, highlighting the compound's potential as an anti-epileptic agent .

Case Study 2: Receptor Selectivity

Another investigation focused on the selectivity of derivatives for DR as opposed to other dopamine receptor subtypes. The findings indicated that specific modifications in the piperidine structure could enhance receptor affinity and selectivity, paving the way for targeted drug development aimed at reducing side effects associated with non-selective agents .

Q & A

Q. What are the common synthetic routes for preparing 1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol, and what key parameters influence yield optimization?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of 3,4-dimethylpiperidine derivatives with fluorinated propanol precursors. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing transition states .

- Temperature control : Maintaining 0–5°C minimizes side reactions during fluorination steps .

- Inert atmosphere : Nitrogen or argon prevents oxidation of intermediates .

Yield optimization requires monitoring reaction progress via TLC or LC-MS and quenching unreacted reagents promptly.

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX or OLEX2 for single-crystal structure determination to resolve absolute configuration .

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases to separate enantiomers.

- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to infer spatial arrangements .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate logP, pKa, and dipole moments using Gaussian or ORCA software.

- Molecular Dynamics (MD) simulations : Assess solvation behavior and membrane permeability with GROMACS or AMBER .

- QSAR models : Train datasets on fluorinated piperidine analogs to predict bioavailability and toxicity .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral catalysts : Use Ru(II)-BINAP complexes for hydrogenation steps to achieve >90% ee .

- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers.

- Crystallization-induced diastereomer transformation : Leverage differential solubility of diastereomeric salts for purification .

Q. What strategies are effective in resolving contradictory data between computational modeling and experimental results for the compound’s receptor binding affinity?

- Methodological Answer :

- Free-energy perturbation (FEP) : Refine docking poses by simulating ligand-receptor interactions under explicit solvent conditions .

- Surface Plasmon Resonance (SPR) : Validate binding kinetics (e.g., , ) experimentally.

- Alchemical binding free energy calculations : Compare with isothermal titration calorimetry (ITC) to reconcile discrepancies .

Q. How does fluorine substitution at the propan-2-ol position influence metabolic stability compared to non-fluorinated analogs?

- Methodological Answer :

- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Fluorine reduces CYP450-mediated oxidation .

- Isotope labeling : Use F-NMR to track metabolic pathways in real-time.

- Comparative PK studies : Administer fluorinated vs. non-fluorinated analogs in rodent models to assess half-life differences .

Q. How can researchers address discrepancies between in vitro and in vivo activity profiles of this compound derivatives?

- Methodological Answer :

- Prodrug design : Modify hydroxyl groups to esters or carbamates to enhance bioavailability .

- Plasma protein binding assays : Measure unbound fractions using equilibrium dialysis to explain reduced efficacy in vivo.

- Tissue distribution studies : Use radiolabeled compounds (e.g., F) with PET imaging to quantify target engagement .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies of this compound?

- Methodological Answer :

- Four-parameter logistic regression : Fit sigmoidal curves to calculate EC/IC values.

- Bootstrap resampling : Estimate confidence intervals for potency metrics.

- ANOVA with Tukey’s post-hoc test : Compare efficacy across multiple derivatives .

Q. How can crystallographic data be validated to ensure structural accuracy?

- Methodological Answer :

- R-factor analysis : Ensure and .

- Twinned refinement : Use SHELXL to model overlapping lattices in cases of crystal twinning .

- Hirshfeld surface analysis : Verify hydrogen bonding and van der Waals interactions with CrystalExplorer .

Comparative and Mechanistic Studies

Q. How does this compound compare structurally and functionally to other fluorinated piperidine derivatives?

- Methodological Answer :

- Pharmacophore mapping : Align 3D structures (e.g., PyMOL) to identify conserved binding motifs.

- SAR tables : Compare substituent effects on potency (Table 1).

| Derivative | Substitution Pattern | IC (nM) |

|---|---|---|

| Parent compound | 3,4-dimethyl, 3-F | 120 |

| 3-CF analog | 3-CF | 85 |

| 4-Methoxy derivative | 4-OCH | 450 |

Data sourced from fluorinated piperidine SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.